molecular formula C16H21N3O3S B14971007 N-allyl-4-butyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

N-allyl-4-butyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B14971007
M. Wt: 335.4 g/mol
InChI Key: QVVPOKLZACDHPX-UHFFFAOYSA-N
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Description

N-allyl-4-butyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a compound belonging to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The unique structure of this compound, which includes an allyl group, a butyl group, and a carboxamide group, contributes to its distinct chemical and biological properties.

Preparation Methods

The synthesis of N-allyl-4-butyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzothiadiazine ring: This step involves the cyclization of appropriate precursors to form the benzothiadiazine ring.

    Introduction of the allyl group: The allyl group is introduced through an alkylation reaction using an allyl halide.

    Addition of the butyl group: The butyl group is added via a similar alkylation reaction.

    Formation of the carboxamide group: The carboxamide group is introduced through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This can include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step .

Chemical Reactions Analysis

N-allyl-4-butyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzothiadiazine ring are replaced with other groups. Common reagents for these reactions include halides and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-allyl-4-butyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential antimicrobial and antiviral activities, making it a candidate for the development of new drugs.

    Medicine: Research is ongoing to explore its potential as an antihypertensive, antidiabetic, and anticancer agent.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes

Mechanism of Action

The mechanism of action of N-allyl-4-butyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-allyl-4-butyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide can be compared with other benzothiadiazine derivatives, such as:

    Chlorothiazide: Known for its diuretic properties.

    Hydrochlorothiazide: Another diuretic with a similar structure.

    Bendroflumethiazide: Used as an antihypertensive agent.

The uniqueness of this compound lies in its specific substituents (allyl, butyl, and carboxamide groups), which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C16H21N3O3S

Molecular Weight

335.4 g/mol

IUPAC Name

4-butyl-3-methyl-1,1-dioxo-N-prop-2-enyl-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C16H21N3O3S/c1-4-6-10-19-12(3)18-23(21,22)15-11-13(7-8-14(15)19)16(20)17-9-5-2/h5,7-8,11H,2,4,6,9-10H2,1,3H3,(H,17,20)

InChI Key

QVVPOKLZACDHPX-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NCC=C)C

Origin of Product

United States

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